molecular formula C20H23BrN2O4 B124706 Dexbrompheniramine maleate CAS No. 2391-03-9

Dexbrompheniramine maleate

Cat. No. B124706
CAS RN: 2391-03-9
M. Wt: 435.3 g/mol
InChI Key: SRGKFVAASLQVBO-DASCVMRKSA-N
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Description

Dexbrompheniramine maleate is an antihistamine agent used for the treatment of allergic conditions such as hay fever or urticaria . It is the pharmacologically active dextrorotatory isomer of brompheniramine . It reduces the effects of the natural chemical histamine in the body, which can produce symptoms of sneezing, itching, watery eyes, and runny nose .


Molecular Structure Analysis

The molecular formula of Dexbrompheniramine maleate is C16H19BrN2·C4H4O4 . The average molecular weight is 435.312 Da and the monoisotopic mass is 434.084106 Da . The SMILES string representation is provided .

Scientific Research Applications

Antihistaminic and Anticholinergic Properties

Dexbrompheniramine Maleate, an alkylamine derivative, exhibits anticholinergic and sedative properties. It functions as a histamine H1-receptor antagonist, effectively competing with histamine for H1-receptor sites found in the gastrointestinal tract, blood vessels, and respiratory tract. This antagonistic action blocks the activities of endogenous histamine, leading to temporary relief from histamine-mediated symptoms of allergic reactions like bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic gastrointestinal smooth muscle contractions (Dexbrompheniramine Maleate, 2020).

Spectrophotometric Analysis in Pharmaceuticals

Dexbrompheniramine Maleate has been a subject of interest in the development of analytical methods for pharmaceuticals. Techniques like derivative spectrophotometry and ratio spectra derivative spectrophotometry have been used for the simultaneous analysis of dexbrompheniramine maleate in combination with other drugs in pharmaceutical preparations. These methods are noted for their accuracy, requiring no separation steps and achieving high recovery rates (Onur et al., 2000). Additionally, spectrophotometric methods based on partial least-squares regression, principal component regression, and artificial neural networks have been proposed for similar purposes (Palabiyik & Onur, 2008).

Role in Degradation Product Analysis

The analysis of potential degradation products of over-the-counter products containing dexbrompheniramine maleate has been a subject of research. Identifying and synthesizing these degradation products are essential for the development of analytical standards in pharmaceutical quality control (Chan et al., 2008).

Inhibition of TRPV1 Activation

Dexbrompheniramine's ability to inhibit the activation of Transient Receptor Potential Vanilloid-1 (TRPV1), an ion channel activated by tussive agents, has been investigated. This inhibition by dexbrompheniramine may provide a potential mechanism for its therapeutic effect in chronic cough, as demonstrated in various cell models and rat dorsal root ganglia neuron preparations (Sadofsky et al., 2008).

Applications in Analytical Chemistry

The development of validated analytical methods for the quantification and purity testing of dexbrompheniramine maleate has been crucial in ensuring pharmaceutical quality. Techniques like capillary zone electrophoresis have been developed for this purpose, highlighting the importance of dexbrompheniramine maleate in pharmaceutical analysis (Van Eeckhaut et al., 2002).

Safety And Hazards

Dexbrompheniramine may cause serious side effects. These include fast or uneven heart rate, mood changes, tremor, seizure (convulsions), easy bruising or bleeding, unusual weakness, feeling short of breath, or little or no urination . Common side effects may include drowsiness, dry mouth, nose, or throat, constipation, blurred vision, or feeling restless or excited (especially in children) . It is not known whether Dexbrompheniramine will harm an unborn baby or if it passes into breast milk .

properties

IUPAC Name

(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGKFVAASLQVBO-DASCVMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047818
Record name Dexbrompheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexbrompheniramine maleate

CAS RN

2391-03-9
Record name (+)-Brompheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2391-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexbrompheniramine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexbrompheniramine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXBROMPHENIRAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
F Onur, C Yücesoy, S Dermiş, M Kartal, G Kökdil - Talanta, 2000 - Elsevier
Two new spectrophotometric methods are described for the simultaneous analysis of pseudoephedrine sulfate-dexbrompheniramine maleate (DBP) and pseudoephedrine sulfate-…
Number of citations: 79 www.sciencedirect.com
B Kapstad, A Warland - Allergy, 1976 - Wiley Online Library
… The objective of this study was to determine the clinical effectiveness of dexbrompheniramine maleate combined with d-isoephedrine sulphate. The drug was administered in the form of …
Number of citations: 2 onlinelibrary.wiley.com
LR Sadofsky, B Campi, M Trevisani… - Experimental lung …, 2008 - Taylor & Francis
… Using pharmacological methods we provide evidence to suggest that dexbrompheniramine maleate, an antihistamine widely used in the United States but not in the Europe, may treat …
Number of citations: 34 www.tandfonline.com
CC Lin, HK Kim, J Lim, C Digiore, S Symchowicz… - Journal of …, 1985 - Elsevier
… administration of conventional 2-mg dexbrompheniramine maleate tablets every 4 h and 120-… The recommended adult daily doses are 2 mg of dexbrompheniramine maleate every 4 h …
Number of citations: 14 www.sciencedirect.com
HL Wu, CH Huang, SH Chen… - Journal of …, 1999 - academic.oup.com
… The assay methods of the Pharmacopeiae (3) for dexchlorpheniramine maleate (d-CP) and dexbrompheniramine maleate (d-BP) in tablet or bulk are relatively non-selective, including …
Number of citations: 29 academic.oup.com
G SMITH, HL FRED - Archives of Dermatology, 1966 - jamanetwork.com
… separate occasions a bright erythematous, maculopapular rash appeared in the same person within 12 hours after ingestion of a tablet containing 6 mg of dexbrompheniramine maleate…
Number of citations: 3 jamanetwork.com
İ PALABIYIK, F Onur - Chemia Analityczna, 2008 - avesis.ankara.edu.tr
… sulfate and dexbrompheniramine maleate based on total … pseudoephedrine sulfate and dexbrompheniramine maleate in 0.1 … mL-1 for dexbrompheniramine maleate. All methods were …
Number of citations: 7 avesis.ankara.edu.tr
S Hosam Youssef, M Abdel MoneimHegazy… - 2017 - repository.msa.edu.eg
Paracetamol (PAR), pseudoephedrine hydrochloride (PSE)and brompheniramine maleate (BRM) are co-formulated drugs that are widely used in the Egyptian market for the reliefof …
Number of citations: 3 repository.msa.edu.eg
D SYRUP - ncbi.nlm.nih.gov
… DESCRI PTION: Each sustained-action tablet contains 6 mg dexbrompheniramine maleate … Each teaspoonful (5 ml) of DRIXORAL Syrup contains 1.5 mg dexbrompheniramine maleate …
Number of citations: 0 www.ncbi.nlm.nih.gov
W Bialecka, A Kulik, T Kaniewska - Acta Poloniae Pharmaceutica, 2002 - ptfarm.pl
… pseudoephedrine sulfate and dexbrompheniramine maleate. It is worth to notice that the method allows to determine simultaneously all five studied compounds. In pharmaceutical …
Number of citations: 3 ptfarm.pl

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